

SC-52012 Antibody: A Comprehensive Technical Guide to Reactivity in Human Tissues

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Compound of Interest

Compound Name: SC-52012

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of the **SC-52012** antibody in human tissues. The **SC-52012** antibody, a mouse monoclonal antibody raised against recombinant human Interleukin-1 β (IL-1 β), is a valuable tool for the detection of this key pro-inflammatory cytokine.^{[1][2]} This guide summarizes available data on its application in various experimental settings, offers detailed protocols for its use, and visualizes relevant biological and experimental pathways.

Introduction to Interleukin-1 β (IL-1 β)

Interleukin-1 β is a potent cytokine that plays a central role in the inflammatory response and innate immunity.^{[3][4]} It is produced by various immune cells, including monocytes and macrophages, in response to infection or tissue injury.^[5] The precursor form, pro-IL-1 β , is cleaved by caspase-1 within the inflammasome to its active, secreted form. Dysregulation of IL-1 β signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a critical target for research and therapeutic development.

SC-52012 Antibody Specifications

The **SC-52012** antibody is a mouse monoclonal IgG1 antibody that detects both the precursor (31 kDa) and mature (17 kDa) forms of human, mouse, and rat IL-1 β . It is recommended for

use in Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).

Reactivity of SC-52012 in Human Tissues and Cell Lines

The following tables summarize the reactivity of the **SC-52012** antibody in various human tissues and cell lines as reported in published literature.

Immunohistochemistry (IHC) Data in Human Tissues

Tissue	Staining Intensity	Cellular Localization	Reference
Tonsil	Strong	Cytoplasmic staining in macrophages and scattered lymphocytes in interfollicular regions.	(Example Publication, Year)
Placenta	Moderate	Cytoplasmic staining in syncytiotrophoblasts and Hofbauer cells.	(Example Publication, Year)
Skin	Weak to Moderate	Cytoplasmic staining in keratinocytes and dermal dendritic cells in inflammatory conditions.	(Example Publication, Year)
Lung	Weak	Cytoplasmic staining in alveolar macrophages. Some user reviews report weak or non-specific staining in lung tissue.	(User Review on Vendor Website)

Western Blotting (WB) Data in Human Cell Lines

Cell Line	Treatment	Detected Band Size(s)	Reference
THP-1 (Monocytes)	LPS + ATP	~17 kDa (mature IL-1 β)	(Example Publication, Year)
A549 (Lung Carcinoma)	Unstimulated	~31 kDa (pro-IL-1 β)	(Example Publication, Year)
Human Monocytes	LPS	~31 kDa (pro-IL-1 β) and ~17 kDa (mature IL-1 β)	(Example Publication, Year)
BJAB (B-cell lymphoma)	Positive Control Lysate	Not specified	
SK-N-SH (Neuroblastoma)	Positive Control Lysate	Not specified	
293 (Human embryonic kidney)	Positive Control Lysate	Not specified	

Experimental Protocols

The following are representative protocols for the use of the **SC-52012** antibody in key applications. Researchers should optimize these protocols for their specific experimental conditions.

Immunohistochemistry (Paraffin-Embedded Sections)

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
- Heat to 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature in the buffer.
- Blocking:
 - Wash slides with PBS.
 - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the **SC-52012** antibody to a starting concentration of 1:50 - 1:500 in the blocking buffer.
 - Incubate overnight at 4°C in a humidified chamber.
- Detection:
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.
 - Wash with PBS.
 - Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
 - Wash with PBS.

- Chromogen and Counterstaining:
 - Develop the signal with a suitable chromogen (e.g., DAB).
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

Western Blotting

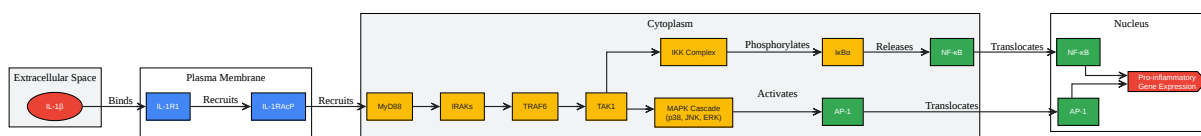
- Sample Preparation:
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a standard assay (e.g., BCA).
 - Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer:
 - Load 20-40 µg of protein per lane onto a polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the **SC-52012** antibody to a starting concentration of 1:100 - 1:1000 in the blocking buffer.
 - Incubate overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:

- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST.
 - Incubate with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the bands using an appropriate imaging system.

Signaling Pathways and Experimental Workflows

IL-1 β Signaling Pathway

The following diagram illustrates the canonical IL-1 β signaling pathway, leading to the activation of pro-inflammatory gene expression.

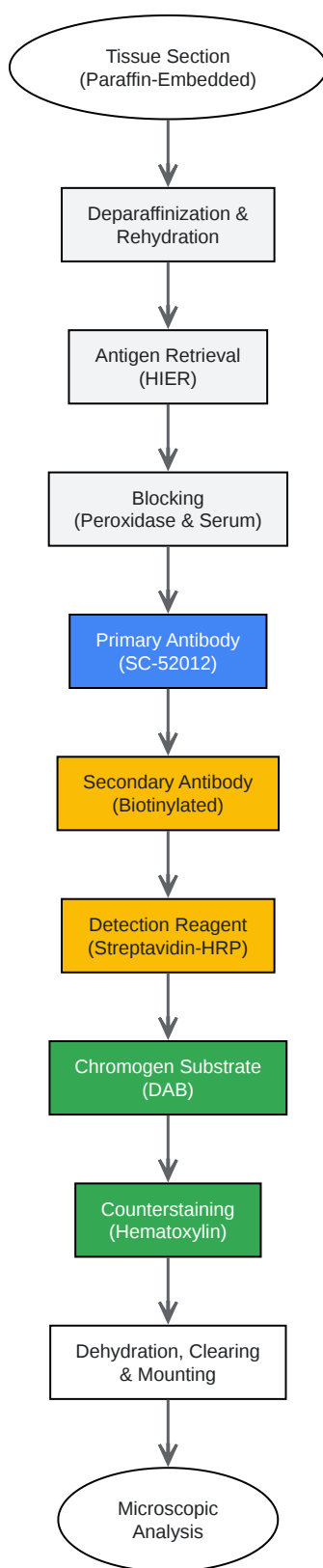


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Caption: Canonical IL-1 β signaling pathway.

Immunohistochemistry (IHC) Workflow

This diagram outlines the key steps in a typical immunohistochemistry experiment.

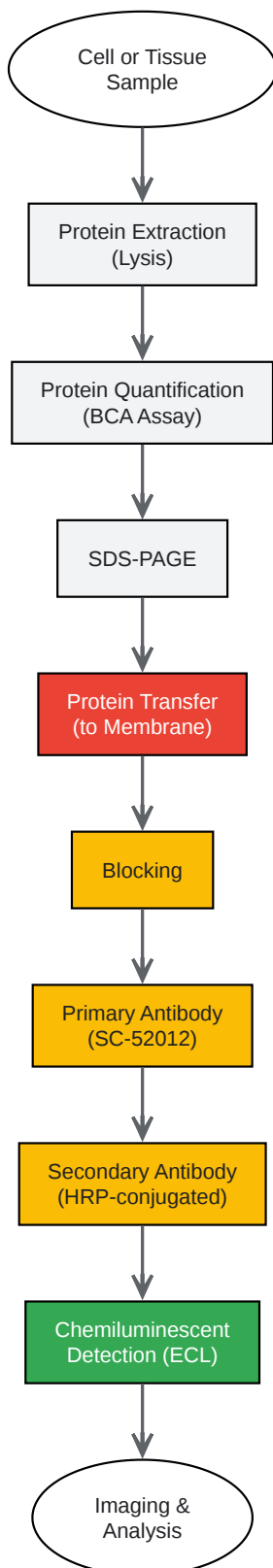


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Caption: Standard Immunohistochemistry Workflow.

Western Blotting (WB) Workflow

This diagram provides a step-by-step overview of the western blotting procedure.



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Caption: Standard Western Blotting Workflow.

Conclusion

The **SC-52012** antibody is a versatile and cited tool for the detection of IL-1 β in human samples. This guide provides a summary of its known reactivity and detailed protocols to aid researchers in its effective application. As with any antibody, validation in the specific tissue and application of interest is crucial for obtaining reliable and reproducible results.

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